

# Spectral Data Analysis of Oxetan-3-yl Methanesulfonate: A Technical Guide

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## Compound of Interest

Compound Name: Oxetan-3-yl methanesulfonate

Cat. No.: B171789

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **oxetan-3-yl methanesulfonate**, a key intermediate in medicinal chemistry. Due to the limited availability of complete spectral data for **oxetan-3-yl methanesulfonate** in public literature, this document also includes comparative data from its close structural analog, oxetan-3-yl 4-methylbenzenesulfonate, to provide a more complete analytical profile.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **oxetan-3-yl methanesulfonate** and its tosylate analog.

### $^1\text{H}$ NMR Spectral Data

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Oxetan-3-yl methanesulfonate	CDCl <sub>3</sub>	5.49 - 5.52	m	-	H-3
		4.86 - 4.90	m	-	H-2, H-4 (ax)
		4.79 - 4.82	m	-	H-2, H-4 (eq)
		3.06	s	-	-SO <sub>2</sub> CH <sub>3</sub>
Oxetan-3-yl 4-methylbenzenesulfonate	CDCl <sub>3</sub>	7.81	d	8.3	Ar-H
		7.37	d	8.1	Ar-H
		5.28	p	6.5	H-3
		4.83	t	6.8	H-2, H-4 (ax)
		4.67	t	6.2	H-2, H-4 (eq)
		2.46	s	-	Ar-CH <sub>3</sub>

## <sup>13</sup>C NMR Spectral Data

Note: Explicit <sup>13</sup>C NMR data for **oxetan-3-yl methanesulfonate** was not available in the reviewed literature. The data for oxetan-3-yl 4-methylbenzenesulfonate is provided for comparative purposes.

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm	Assignment
Oxetan-3-yl 4-methylbenzenesulfonate	CDCl <sub>3</sub>	145.2	Ar-C (quat)
133.8	Ar-C (quat)		
130.0	Ar-CH		
127.9	Ar-CH		
74.3	C-3		
73.4	C-2, C-4		
21.7	Ar-CH <sub>3</sub>		

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for sulfonate esters and the oxetane ring are highlighted below.

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )
S=O (asymmetric stretch)	1350 - 1300
S=O (symmetric stretch)	1175 - 1150
C-O-S stretch	1000 - 750
C-O-C (ether stretch in oxetane)	980 - 950
C-H (alkane)	2960 - 2850

## Mass Spectrometry (MS)

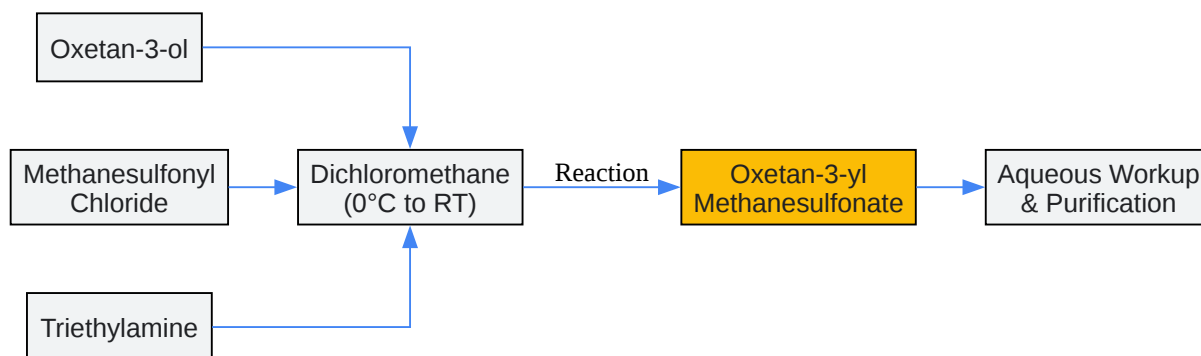
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Compound	Ionization Method	[M+H] <sup>+</sup> (Calculated)	Key Fragments (m/z)
Oxetan-3-yl methanesulfonate	ESI	153.0221	137, 95, 79, 57
Oxetan-3-yl 4-methylbenzenesulfonate	ESI	229.0534	173, 155, 91, 73

## Experimental Protocols

### Synthesis of Oxetan-3-yl Methanesulfonate

A solution of oxetan-3-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane is cooled to 0 °C. Methanesulfonyl chloride (1.1 eq) is added dropwise, and the reaction mixture is stirred at room temperature for several hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.



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**Caption:** Synthesis of **Oxetan-3-yl Methanesulfonate**.

## NMR Spectroscopy

A sample of the compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer at room temperature.

## IR Spectroscopy

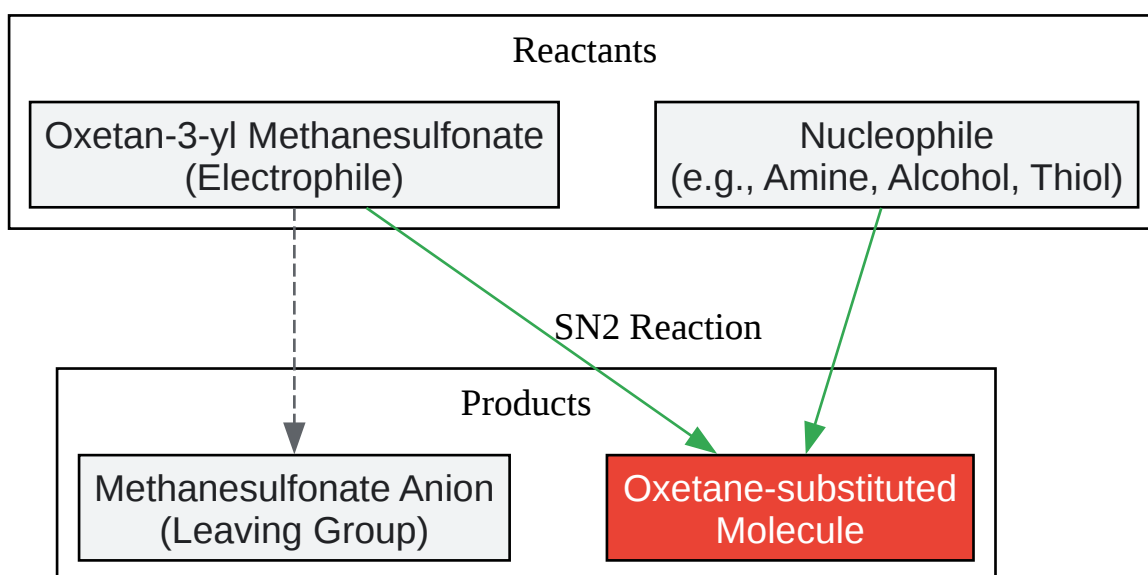
A thin film of the neat sample is prepared between two potassium bromide (KBr) plates. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically scanning from 4000 to 400  $\text{cm}^{-1}$ .

## Mass Spectrometry

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is introduced into the mass spectrometer via an electrospray ionization (ESI) source. Mass spectra are acquired in positive ion mode over a mass range of  $m/z$  50-500.

## Signaling Pathways and Logical Relationships

The primary utility of **oxetan-3-yl methanesulfonate** in drug discovery lies in its role as an electrophile for introducing the oxetane moiety into a target molecule. The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions.



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**Caption:** Nucleophilic Substitution Reaction Pathway.

This guide provides a foundational understanding of the spectral characteristics of **oxetan-3-yl methanesulfonate**. Researchers are encouraged to perform their own analytical characterization for definitive structural confirmation.

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